trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol
Description
trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is a bicyclic compound featuring a cyclobutanol core linked to a 4-(dimethylamino)piperidine moiety in a trans-configuration.
Properties
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(2)9-5-7-13(8-6-9)10-3-4-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXKLIWRCQREI-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the following:
Nucleophilic Substitution Reaction: : Starting from a suitable precursor, such as a cyclobutanone derivative, the reaction involves the substitution of a leaving group with a dimethylamino group.
Reduction Reaction: : The compound can be synthesized by reducing a precursor containing a carbonyl group to form the cyclobutanol structure.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid derivative.
Reduction: : Reducing any oxidized functional groups back to their original state.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually performed in anhydrous ether or alcohol solvents.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Ketones, carboxylic acids, or their derivatives.
Reduction: : Alcohols or other reduced forms of the original compound.
Substitution: : Derivatives with different functional groups or atoms.
Scientific Research Applications
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Binding to Enzymes: : Interacting with specific enzymes to modulate their activity.
Inhibition or Activation: : Acting as an inhibitor or activator of certain biochemical pathways.
Molecular Interactions: : Forming complexes with other molecules to influence biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cyclobutan-1-ol Core
- Key Observations: The target compound’s dimethylamino-piperidine group introduces stronger basicity compared to the imino-dihydropyridine in , which may reduce aqueous solubility but enhance binding to biological targets .
Substituent Variations in Piperidine/Piperazine Derivatives
- Dimethylamino vs.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher polarity due to the additional nitrogen atom, which could improve water solubility but reduce membrane permeability .
Comparative Physicochemical Properties
- Molecular Weight: The target compound (197 g/mol) is heavier than ’s analogue (164.2 g/mol), primarily due to the dimethylamino-piperidine substituent.
Biological Activity
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structural features enable various biological interactions, making it a subject of interest for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- Structure : The compound features a cyclobutane ring attached to a piperidine moiety with a dimethylamino group, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
- Receptor Binding : It potentially binds to receptors involved in neurotransmission and other physiological processes, impacting cellular signaling.
- Cellular Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms similar to other piperidine derivatives, such as the activation of caspases and the generation of reactive oxygen species (ROS) .
Antimycobacterial Activity
In a high-throughput screening study against Mycobacterium tuberculosis, compounds with piperidine structures showed promising results with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . This indicates that this compound may also exhibit antimycobacterial properties, warranting further investigation.
Neuropharmacological Effects
Given its piperidine framework, there is potential for neuropharmacological applications. Piperidine derivatives have been studied for their roles in modulating neurotransmitter systems, particularly in the context of anxiety and depression . The dimethylamino substitution might enhance these effects by increasing lipophilicity and receptor affinity.
Study 1: Piperidone Derivatives Inducing Apoptosis
A study investigating two piperidone compounds revealed their ability to induce apoptosis in leukemia and lymphoma cell lines through proteasome inhibition and activation of pro-apoptotic pathways . This suggests that similar compounds like this compound could exhibit comparable mechanisms.
Study 2: Anticancer Activity Evaluation
Research on structurally related compounds indicated that they could effectively inhibit cancer cell proliferation at low micromolar concentrations. The compounds were shown to cause DNA fragmentation and cell cycle arrest, reinforcing the potential for this compound as an anticancer agent .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
